molecular formula C9H8BrN3O2 B2902718 Ethyl 6-bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate CAS No. 1260840-42-3

Ethyl 6-bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate

Cat. No. B2902718
M. Wt: 270.086
InChI Key: FGZXAJUJHNFESH-UHFFFAOYSA-N
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Description

Ethyl 6-bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate is a chemical compound with the CAS Number: 1260840-42-3 . It has a molecular weight of 270.09 . The IUPAC name for this compound is ethyl 6-bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate . It is typically stored at room temperature and appears as a light yellow to yellow powder or crystals .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H8BrN3O2/c1-2-15-9(14)8-12-11-7-4-3-6(10)5-13(7)8/h3-5H,2H2,1H3 . This code provides a specific string of characters that represent the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a light yellow to yellow powder or crystals . It has a molecular weight of 270.09 and is typically stored at room temperature .

Scientific Research Applications

Drug Discovery and Medicinal Chemistry

The [1,2,4]triazolo[4,3-a]quinolines, a similar structure, play a significant role in modern-day drug discovery and medicinal chemistry . They have been utilized in the design of potent and selective aldosterone synthase inhibitors with antihypertensive activity, as well as prospective antitumor, anticonvulsant, anti-inflammatory, and antimicrobial agents .

Synthesis of Heterocyclic Systems

Nitroalkanes activated with polyphosphoric acid could serve as efficient electrophiles in reactions with amines and hydrazines, enabling various cascade transformations toward heterocyclic systems . This strategy was developed for an innovative synthetic protocol employing simultaneous or sequential annulation of two different heterocyclic cores .

Pharmaceutical Applications

Triazolopyridines, owing to their biological activity, have many pharmaceutical applications . They have been synthesized using the chlorinated agent NCS for hydrazones under very mild conditions .

Antifungal Activity

Several new [1,2,4]triazolo[4,3-a]pyridines have been found to show excellent antifungal activities against various fungi .

Inhibitors of Mitogen-Activated Protein (MAP) Kinases

Triazolopyridines, which share a similar structure, act as inhibitors of mitogen-activated protein (MAP) kinases . These are important in the regulation of cell functions, including proliferation, gene expression, differentiation, mitosis, cell survival, and apoptosis .

Antimalarial Agents

Triazolopyridine derivatives bearing a sulfonamide substituent have been found to be effective antimalarial agents . Malaria is a life-threatening disease caused by parasites that are transmitted to people through the bites of infected female Anopheles mosquitoes .

Anti-Inflammatory, Hypotensive, Hypoglycemic, Antipyretic, Analgesic, Antiasthmatic Drugs

[1,2,3]triazolo[4,5-b]pyridine derivatives have been described as anti-inflammatory, hypotensive, hypoglycemic, antipyretic, analgesic, antiasthmatic drugs and as vasodilators and substrates of NAD glycohydrolase .

Antifungal Activity

As an integral part of triazolopyridines, [1,2,4]triazolo[4,3-a]pyridines have shown broad spectrum of biological activities, such as antifungal activity .

Fluorescent Probes

1,2,3-Triazole-fused pyrazines and pyridazines have been used as fluorescent probes . These compounds can be used in various fields such as biology and chemistry for the detection and measurement of various biological and chemical substances .

Structural Units of Polymers

These heterocycles have also been used as structural units of polymers . They can be incorporated into polymers for use in solar cells .

c-Met Inhibition

Structures containing these heterocyclic nuclei have shown potent mesenchymal–epithelial transition factor (c-Met) protein kinase inhibition . This can be useful in the treatment of various types of cancers .

GABA A Allosteric Modulating Activity

These structures have also shown GABA A allosteric modulating activity . This can be useful in the treatment of various neurological disorders .

Cascade Transformations Toward Heterocyclic Systems

Nitroalkanes activated with polyphosphoric acid could serve as efficient electrophiles in reactions with amines and hydrazines, enabling various cascade transformations toward heterocyclic systems . This strategy was developed for an innovative synthetic protocol employing simultaneous or sequential annulation of two different heterocyclic cores .

Antitumor Agents

This privileged scaffold was utilized in the design of prospective antitumor agents . It was also found that an introduction of a heterocyclic substituent at C-5 could allow for the preparation of chimeric scaffolds with improved biological activities .

Safety And Hazards

This compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P305, P338, P351 .

Future Directions

While the specific future directions for this compound are not detailed in the search results, it’s worth noting that triazole compounds, including this one, are being studied for their versatile biological activities . They are readily capable of binding in the biological system with a variety of enzymes and receptors, which makes them interesting targets for future research .

properties

IUPAC Name

ethyl 6-bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN3O2/c1-2-15-9(14)8-12-11-7-4-3-6(10)5-13(7)8/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGZXAJUJHNFESH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN=C2N1C=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate

CAS RN

1260840-42-3
Record name ethyl 6-bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
1
Citations
CL Cioffi, B Racz, A Varadi, EE Freeman… - Journal of medicinal …, 2019 - ACS Publications
Retinol-binding protein 4 (RBP4) serves as a transporter for all-trans-retinol (1) in the blood, and it has been proposed to act as an adipokine. Elevated plasma levels of the protein have …
Number of citations: 21 pubs.acs.org

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